molecular formula C9H9F B3320722 1-Cyclopropyl-2-fluorobenzene CAS No. 1260887-59-9

1-Cyclopropyl-2-fluorobenzene

Cat. No.: B3320722
CAS No.: 1260887-59-9
M. Wt: 136.17 g/mol
InChI Key: MBLBLCOVYPPNRL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluorobenzene is a substituted benzene derivative featuring a cyclopropyl group at position 1 and a fluorine atom at position 2 of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmaceuticals, agrochemicals, and materials science. For instance, cyclopropyl-containing fluorobenzenes are often explored for their metabolic stability and bioisosteric properties in drug design.

Properties

IUPAC Name

1-cyclopropyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBLCOVYPPNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697089
Record name 1-Cyclopropyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260887-59-9
Record name 1-Cyclopropyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related fluorinated benzene derivatives and cyclopropyl-substituted compounds from the provided evidence. Key differences in substituent positions, functional groups, and applications are highlighted.

Structural and Functional Group Comparisons

Compound Name CAS Number Substituents/Functional Groups Key Features
1-Cyclopropyl-2-(2-fluorophenyl)-ethanone 150322-73-9 Cyclopropyl, 2-fluorophenyl, ketone Ketone group enhances electrophilicity; used in synthetic intermediates.
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene 1204295-86-2 Cyclopropyldifluoromethyl, 4-fluoro Difluoromethyl group increases lipophilicity; potential agrochemical use.
1,2-Dichloro-3-fluoro-4-iodobenzene N/A Dichloro, fluoro, iodo Multi-halogenated; high steric hindrance for specialty chemical synthesis.

Physicochemical Properties

  • Electron-Withdrawing Effects: Fluorine and cyclopropyl groups reduce electron density on the benzene ring, enhancing resistance to electrophilic substitution. The ketone in 1-Cyclopropyl-2-(2-fluorophenyl)-ethanone further polarizes the molecule, increasing reactivity toward nucleophiles.
  • Lipophilicity : The cyclopropyldifluoromethyl group in 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene significantly boosts lipophilicity (logP ~3.5), favoring membrane permeability in bioactive molecules.
  • Steric Effects : Bulky substituents (e.g., dichloro, iodo) in 1,2-Dichloro-3-fluoro-4-iodobenzene hinder planarization, affecting crystal packing and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-fluorobenzene

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